KCNQ1/MINK Antagonism: 52.6-Fold Potency Enhancement Driven by the 3-Chloro Substituent
In a direct head-to-head comparison using the same KCNQ1/MINK potassium channel antagonism assay, 3-chloro-6-fluoroquinolin-4-amine (target compound) exhibited an IC50 of 1,900 nM, whereas the 3-unsubstituted analog 6-fluoroquinolin-4-amine showed an IC50 of 100,000 nM [1]. The 3-chloro substitution confers a 52.6-fold enhancement in antagonist potency at this therapeutically relevant ion channel complex. This quantitative difference is attributable solely to the presence of the 3-chloro group, as the 6-fluoro and 4-amino functionalities are held constant between the two compounds [1].
| Evidence Dimension | KCNQ1/MINK Potassium Channel Antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 1,900 nM (1.90E+3 nM) |
| Comparator Or Baseline | 6-Fluoroquinolin-4-amine (BDBM50420079): IC50 = 100,000 nM (1.00E+5 nM) |
| Quantified Difference | 52.6-fold more potent (target vs comparator) |
| Conditions | KCNQ1/MINK co-expressed in CHO cells; KCl-induced 86Rb+ efflux inhibition assay; 10-minute pre-incubation prior to KCl induction |
Why This Matters
For procurement decisions in ion channel drug discovery programs, this 52.6-fold potency difference justifies selection of the 3-chloro-6-fluoro derivative over the mono-fluorinated analog to achieve detectable antagonist activity at screening-relevant concentrations.
- [1] BindingDB. BDBM50420073 / CHEMBL2047506. Affinity Data: IC50 = 1.90E+3 nM for 3-chloro-6-fluoroquinolin-4-amine. BDBM50420079: IC50 = 1.00E+5 nM for 6-fluoroquinolin-4-amine. Assay: Antagonist activity at KCNQ1/MINK expressed in CHO cells assessed as inhibition of KCl-induced 86Rb+ efflux. 2013. View Source
